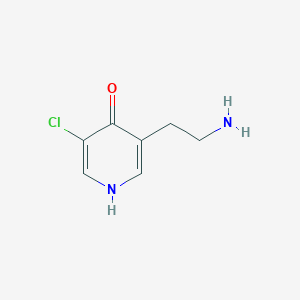

3-(2-Aminoethyl)-5-chloropyridin-4-OL

Description

Historical Context and Significance of Substituted Pyridines in Chemical Sciences

The pyridine (B92270) ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, has a rich history in chemical sciences. First isolated in the 19th century, its derivatives have since become ubiquitous in a vast array of chemical disciplines. Substituted pyridines, where one or more hydrogen atoms on the ring are replaced by other functional groups, are of particular importance. chim.it These substitutions can dramatically alter the electronic properties, reactivity, and biological activity of the parent pyridine molecule.

In the realm of medicinal chemistry, substituted pyridines are integral components of numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities. quimicaorganica.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing how these molecules interact with biological targets. The versatility in synthetic methodologies allows for the creation of a diverse library of substituted pyridines, making them a privileged scaffold in drug discovery. nih.gov

Overview of Aminoethyl Moieties in Biologically Active Molecules

The aminoethyl group (-CH₂CH₂NH₂) is a common structural feature found in a multitude of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. The presence of this moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The primary amine provides a basic center that can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological macromolecules.

Furthermore, the flexible two-carbon linker allows the amino group to orient itself for optimal binding with receptors and enzymes. The introduction of an aminoethyl side chain to a parent molecule is a well-established strategy in medicinal chemistry to modulate properties such as membrane permeability and target affinity.

Research Landscape of Chlorinated Pyridinols

Chlorinated pyridinols represent a specific class of substituted pyridines that have garnered considerable research attention, primarily in the fields of environmental science and toxicology. The presence of a chlorine atom on the pyridine ring can increase the lipophilicity and environmental persistence of these compounds. Much of the existing research focuses on their formation as disinfection byproducts in water treatment processes and their subsequent environmental fate and degradation pathways.

From a synthetic chemistry perspective, the chlorine substituent serves as a versatile handle for further functionalization of the pyridine ring through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. The interplay between the hydroxyl (-OH) and chloro (-Cl) groups on the pyridine ring also presents interesting electronic and reactivity patterns for academic investigation.

Rationale for Academic Investigation of 3-(2-Aminoethyl)-5-chloropyridin-4-OL

The academic investigation of this compound is predicated on the unique combination of its structural components. The pyridin-4-ol core provides a platform with specific electronic and tautomeric properties. The chlorine atom at the 5-position and the aminoethyl group at the 3-position introduce distinct functionalities that are expected to influence the molecule's chemical behavior and potential interactions.

The rationale for its study in an academic context can be summarized as follows:

Exploration of Novel Chemical Space: The synthesis and characterization of this specific substitution pattern on a pyridin-4-ol ring contribute to the fundamental understanding of pyridine chemistry.

Investigation of Structure-Property Relationships: Studying how the interplay of the chloro, hydroxyl, and aminoethyl groups affects the physicochemical properties (e.g., pKa, solubility, electronic distribution) of the pyridine ring is of fundamental academic interest.

Development of Synthetic Methodologies: Devising a synthetic route to this multi-substituted pyridine presents a challenge that can lead to the development of new or improved synthetic methods.

Potential as a Research Tool or Building Block: Due to its array of functional groups, this molecule could serve as a versatile intermediate for the synthesis of more complex molecules in various research endeavors.

Given the absence of extensive literature on this compound, its study represents an opportunity to expand the frontiers of heterocyclic chemistry and provide valuable data for future research and development.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-(2-aminoethyl)-5-chloro-1H-pyridin-4-one |

InChI |

InChI=1S/C7H9ClN2O/c8-6-4-10-3-5(1-2-9)7(6)11/h3-4H,1-2,9H2,(H,10,11) |

InChI Key |

AJRDCMNZPDLPDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)CCN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Aminoethyl 5 Chloropyridin 4 Ol

Retrosynthetic Analysis of 3-(2-Aminoethyl)-5-chloropyridin-4-OL

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgfiveable.meias.ac.in This process involves breaking down the target structure into precursor molecules, or synthons, through a series of disconnections that correspond to reliable chemical reactions. amazonaws.comicj-e.org

For this compound (I), the primary retrosynthetic disconnections focus on the C-C and C-N bonds of the aminoethyl side chain and the construction of the heterocyclic core.

Disconnection of the Aminoethyl Side Chain: A logical first disconnection is at the C3 position of the pyridine (B92270) ring, breaking the bond between the ring and the ethyl side chain. This leads to two primary strategies:

Strategy A (Alkylation): This approach disconnects the C-C bond between the pyridine ring and the ethyl group. This suggests an alkylation reaction, where a functionalized 5-chloropyridin-4-ol (II) acts as a nucleophile, reacting with a two-carbon electrophile carrying a protected amine or a precursor group like a nitrile (e.g., haloacetonitrile).

Strategy B (Functional Group Interconversion/Reduction): This strategy involves disconnecting the C-N bond of the primary amine or, more practically, considering a functional group interconversion. The amino group can be derived from the reduction of a nitrile (-CH₂CN) or an amide (-CH₂CONH₂) precursor (III). This simplifies the side chain to a cyanomethyl or acetamido group, which can be introduced via nucleophilic substitution.

Disconnection of the 5-Chloropyridin-4-OL Scaffold: Further deconstruction of the core intermediate (II) involves simplifying the substituted pyridine ring. Key precursors for this scaffold include 2-amino-3-hydroxy-5-chloropyridine or related 2-aminopyridine (B139424) derivatives. guidechem.comgoogle.com These precursors can be synthesized from simpler, often commercially available, aminopyridines through sequential halogenation, nitration, and hydrolysis reactions. guidechem.comgoogle.com

This analysis reveals a convergent synthetic plan where the 5-chloropyridin-4-ol scaffold is synthesized separately and then coupled with a two-carbon side chain, which is subsequently converted to the final aminoethyl group.

Precursor Synthesis for the 5-Chloropyridin-4-OL Scaffold

The formation of the central 5-chloropyridin-4-ol ring is a critical phase in the synthesis of the target molecule. This typically involves building upon a pre-existing pyridine ring and introducing the required substituents (chloro and hydroxyl groups) at the correct positions.

While the target is a 5-chloro derivative, understanding the synthesis of related isomers like 6-chloropyridin-4-ol provides insight into general strategies for chloropyridinol synthesis. The synthesis often starts from readily available pyridine derivatives. For instance, multi-component reactions involving active methylene (B1212753) compounds can be employed to construct substituted pyridine rings. nih.gov Another common approach is the functionalization of a pre-formed pyridone ring. Chlorination can be achieved using various reagents, such as sulfuryl chloride or N-chlorosuccinimide, though controlling the regioselectivity on the pyridine ring can be challenging and is highly dependent on the other substituents present.

A key precursor for the target scaffold is 2-amino-3-hydroxy-5-chloropyridine. manchesterorganics.comglpbio.com The synthesis of this intermediate has been documented, often starting from 2-aminopyridine. google.com A common pathway involves the direct chlorination of 2-aminopyridine. To achieve selective monochlorination at the 5-position, the reaction is typically carried out in a strongly acidic medium, which minimizes the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com

Subsequent introduction of the hydroxyl group at the 3-position can be achieved through selective hydrolysis of a di-halogenated intermediate like 2-amino-3,5-dichloropyridine. google.com By carefully controlling reaction conditions, such as temperature and the concentration of the hydrolyzing agent (e.g., potassium hydroxide), one of the chlorine atoms can be selectively replaced by a hydroxyl group. google.com

Table 1: Synthetic Approaches to Key Pyridine Intermediates

| Intermediate | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| 2-Amino-5-chloropyridine | 2-Aminopyridine | Chlorination with Cl₂ in a strongly acidic medium (e.g., H₂SO₄ or HCl) | guidechem.comgoogle.com |

| 2-Amino-3,5-dichloropyridine | 2-Aminopyridine | Chlorination with excess chlorine in concentrated HCl | google.com |

| 2-Amino-3-hydroxy-5-chloropyridine | 2-Amino-3,5-dichloropyridine | Selective hydrolysis with KOH in a solvent like glycol | google.com |

Introduction of the 2-Aminoethyl Moiety

Once the 5-chloropyridin-4-ol scaffold is prepared, the final step is the introduction of the 2-aminoethyl side chain at the C3 position. This can be accomplished through several established methodologies.

Direct alkylation of the pyridine ring followed by amination is a viable route. However, direct C-alkylation of pyridin-4-ols can be challenging. A more common strategy involves the alkylation of an amine, which is a key reaction in forming C-N bonds. masterorganicchemistry.com In this context, if a precursor with an amino group at the C3 position is used, it could be N-alkylated with a suitable two-carbon electrophile. However, direct alkylation of amines often leads to over-alkylation, as the product amine can be more nucleophilic than the starting material. masterorganicchemistry.com

A more controlled approach is "hydrogen-borrowing" alkylation, which can use alcohols as alkylating agents, offering a greener alternative to alkyl halides. nih.gov Another strategy involves the N-alkylation of unprotected amino acids with alcohols, which can proceed with high yield and retention of stereochemistry. nih.gov While these methods are typically applied to amino acids or simple amines, the principles could be adapted for the functionalization of a pyridine scaffold.

A robust and widely used method for synthesizing primary amines is the reduction of nitriles or amides. wikipedia.org This strategy involves first introducing a cyanomethyl (-CH₂CN) or an acetamido (-CH₂CONH₂) group onto the pyridine scaffold at the C3 position. This can be achieved via nucleophilic substitution using a C3-halomethylpyridine intermediate with sodium cyanide or sodium acetamide.

Once the nitrile or amide precursor is in place, it can be reduced to the corresponding primary amine. A variety of reducing agents are effective for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting both nitriles and amides to amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent. chemguide.co.uk

Catalytic Hydrogenation: Nitriles can be reduced to primary amines using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk This method is often used in industrial settings due to its cost-effectiveness.

Borane (B79455) Reagents: Borane-tetrahydrofuran (B-THF) or borane-dimethyl sulfide (B99878) (BMS) are also effective for the reduction of nitriles. researchgate.net More recently, ammonia (B1221849) borane has been used as a safe and efficient reductant. organic-chemistry.org

Table 2: Comparison of Reagents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether (e.g., diethyl ether, THF) | Highly effective for nitriles and amides; fast reaction | Pyrophoric; requires strict anhydrous conditions; reacts with many functional groups | chemguide.co.uk |

| H₂ / Raney Ni (or Pd/Pt) | Elevated temperature and pressure; solvent (e.g., ethanol) | Economical; scalable; environmentally friendly | Requires specialized high-pressure equipment; catalyst can be sensitive | wikipedia.orgchemguide.co.uk |

| DIBAL-H | Non-polar solvent (e.g., toluene); low temperature | Can selectively reduce nitriles to aldehydes with careful stoichiometry | Can be difficult to stop at the amine stage; aqueous workup required | youtube.com |

| Ammonia Borane (NH₃BH₃) | Thermal conditions, often without a catalyst | Stable, non-pyrophoric; good yields | May require elevated temperatures | organic-chemistry.org |

Multi-Component Reaction Approaches for Aminoethyl Chain Incorporation

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. researchgate.netbibliomed.org This approach is prized for its atom economy, reduction in waste, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov In the context of synthesizing substituted pyridines, MCRs provide a powerful platform for introducing structural complexity and desired functional groups in one pot. researchgate.netbohrium.com

While a direct, single-step MCR for the synthesis of this compound incorporating the aminoethyl chain is not extensively documented, the principles of MCRs can be applied to construct the core pyridine structure with precursors that contain or can be easily converted to the required side chain. For instance, a one-pot condensation reaction could theoretically involve a 1,5-dicarbonyl compound (or a precursor), a nitrogen source like ammonia or hydroxylamine (B1172632) hydrochloride, and a building block already containing the protected aminoethyl moiety. nih.govacs.org

Table 1: Comparison of General Synthetic Approaches

| Feature | Multi-Step Linear Synthesis | Multi-Component Reaction (MCR) |

|---|---|---|

| Number of Steps | Multiple, sequential | Typically one-pot |

| Intermediate Isolation | Required at each step | Generally avoided |

| Atom Economy | Often lower | High |

| Waste Generation | Higher | Lower |

| Time & Labor | More intensive | Less intensive |

Regioselective Functionalization at Pyridine Positions

Achieving the desired substitution pattern on the pyridine ring is a critical challenge in the synthesis of this compound. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The presence of activating groups, such as a hydroxyl group, can significantly influence the position of subsequent functionalization.

The introduction of a chlorine atom at the C5 position of a pyridin-4-ol precursor requires a regioselective halogenation method. The directing effect of the hydroxyl group at C4 and the aminoethyl group at C3 will influence the outcome of the halogenation reaction. For activated pyridine rings, such as those bearing hydroxyl or amino substituents, N-halosuccinimides (e.g., N-chlorosuccinimide, NCS) are effective halogenating agents that operate under mild conditions. researchgate.netorganic-chemistry.org

The reactivity of the pyridine substrate towards halogenation is enhanced by electron-donating groups. researchgate.net Studies on the halogenation of activated pyridines have shown that the regioselectivity is dependent on the nature and position of the existing substituents. researchgate.net For a 4-hydroxypyridine (B47283) derivative, electrophilic substitution is directed to the positions ortho and para to the hydroxyl group. In this case, the C3 and C5 positions are activated. If the C3 position is already occupied by the aminoethyl group, halogenation is strongly directed to the C5 position. The choice of solvent can also play a crucial role; for example, hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of N-halosuccinimides and promote efficient halogenation. organic-chemistry.org

Table 2: Common Reagents for Pyridine Halogenation

| Reagent | Abbreviation | Target Halogen | Typical Conditions |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Chlorine | Organic solvent, often at room temperature |

| N-Bromosuccinimide | NBS | Bromine | Organic solvent, radical initiator may be needed |

| N-Iodosuccinimide | NIS | Iodine | Organic solvent, mild conditions |

The direct C-H hydroxylation of a pyridine ring, particularly at the C4 position, is challenging due to the ring's inherent electron-deficient character. nih.gov Therefore, synthetic strategies often rely on the use of precursors where the hydroxyl group is introduced indirectly or the ring is constructed with the hydroxyl group already in place.

One advanced method for selective hydroxylation involves the use of pyridine N-oxides. wikipedia.orgnih.gov Oxidation of the pyridine nitrogen atom to an N-oxide alters the electronic properties of the ring, facilitating functionalization. wikipedia.org A photochemical valence isomerization of pyridine N-oxides has been reported as an efficient method for the selective introduction of a hydroxyl group at the C3 position. nih.gov While this specific method targets C3, modifications in the substrate or reaction conditions could potentially be explored to target other positions. A more traditional approach involves the synthesis of a pyridone (a hydroxypyridine tautomer), which can then serve as a precursor. acs.org For instance, pyridones can be converted into the corresponding halopyridines, suggesting that the reverse transformation from a halopyridine to a hydroxypyridine via nucleophilic substitution is a viable, though sometimes challenging, synthetic route. youtube.com

Optimization of Synthetic Pathways for Research Scale and Efficiency

Optimizing the synthesis of this compound for research purposes involves maximizing yield, minimizing the number of steps, and ensuring the process is efficient and scalable. Several key principles guide this optimization process. researchgate.netbeilstein-journals.org

The choice of reagents and catalysts is another area for optimization. Utilizing catalytic rather than stoichiometric reagents is preferred for sustainability and efficiency. researchgate.net For oxidation or reduction steps, employing green oxidants like O₂ or H₂O₂ is favored over less atom-efficient reagents. acsgcipr.org Reaction conditions should be fine-tuned to maximize the yield and purity of the product while minimizing reaction times and energy consumption. For research-scale synthesis, this involves systematic screening of solvents, temperatures, and catalyst loadings to identify the optimal conditions for each step in the pathway.

Table 3: Parameters for Synthetic Route Optimization

| Parameter | Goal | Example Strategy |

|---|---|---|

| Step Economy | Reduce the number of reaction steps | Employing multi-component reactions or cascade reactions. |

| Atom Economy | Maximize incorporation of starting materials into the final product | Using addition reactions and MCRs over substitution/elimination. |

| Reagent Choice | Minimize waste and hazard | Preferring catalytic reagents over stoichiometric ones; using green solvents. |

| Yield & Purity | Maximize desired product | Optimizing reaction conditions (temperature, solvent, concentration). |

| Operational Simplicity | Ease of execution and scalability | Avoiding cryogenic conditions or high pressures; using non-chromatographic purification methods. |

Derivatization and Analog Development of 3 2 Aminoethyl 5 Chloropyridin 4 Ol

Synthesis of Amino-Functionalized Derivatives

The primary amino group on the ethyl side chain of 3-(2-Aminoethyl)-5-chloropyridin-4-ol is a key site for derivatization, allowing for the introduction of a wide range of functional groups through various chemical reactions.

Amide and Carboxamide Linkages

The formation of amide and carboxamide linkages is a fundamental method for modifying the amino group. Generally, the reaction of a primary amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, yields an amide. While specific examples involving this compound are not extensively documented in publicly available literature, the general synthesis of amide derivatives from primary amines is a well-established chemical transformation. sphinxsai.comresearchgate.net For instance, the synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has been achieved through cross-coupling reactions, highlighting the versatility of amide bond formation in creating diverse chemical libraries. mdpi.com The carboxamide group is a crucial functional unit in many biologically active molecules due to its ability to form hydrogen bonds. mdpi.com

Table 1: General Reaction Parameters for Amide Synthesis

| Parameter | Description |

| Reactants | Primary amine (e.g., this compound), Carboxylic acid or acyl derivative |

| Coupling Agents | Carbodiimides (e.g., DCC, EDC), HATU, HBTU |

| Solvents | Aprotic solvents (e.g., DMF, DCM, THF) |

| Temperature | 0 °C to room temperature |

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ekb.egmdpi.commdpi.comunsri.ac.idderpharmachemica.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting carbon-nitrogen double bond is a key feature of Schiff bases. The synthesis of Schiff bases derived from various amines and aldehydes is a common practice in medicinal chemistry for generating novel compounds. mdpi.com

Table 2: General Conditions for Schiff Base Formation

| Parameter | Description |

| Reactants | Primary amine (e.g., this compound), Aldehyde or Ketone |

| Catalyst | Acidic (e.g., acetic acid) or basic catalysts |

| Solvents | Alcohols (e.g., ethanol, methanol), Toluene |

| Conditions | Reflux or stirring at room temperature |

Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea derivatives can be synthesized from the primary amino group of this compound. The reaction of the amine with an isocyanate or an isothiocyanate will yield the corresponding urea or thiourea. researchgate.net These functional groups are known to be important pharmacophores in various drug molecules. nih.govnih.gov The synthesis of a series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives has been reported, demonstrating the general applicability of this synthetic route. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | General Conditions |

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent, room temperature or gentle heating |

| Thiourea | Isothiocyanate (R-N=C=S) | Aprotic solvent, room temperature or gentle heating |

Triazole-Based Derivatives

The amino group can also serve as a precursor for the synthesis of triazole-containing molecules. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. chemmethod.comnih.govnih.govmdpi.comekb.eg The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various multi-step reaction protocols, often starting from an amine. chemmethod.com These heterocyclic moieties are of significant interest due to their presence in a wide range of biologically active compounds. nih.govnih.gov

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of this compound offers another avenue for derivatization, particularly at the pyridine nitrogen.

Substitution at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is nucleophilic and can undergo reactions with electrophiles, such as alkylating or acylating agents. N-alkylation of pyridine derivatives is a common modification to alter their physicochemical properties. nih.govresearchgate.netrsc.org Similarly, N-acylation can introduce a variety of functional groups to the pyridine nitrogen. While specific examples of N-substitution on this compound are not readily found in the literature, the general reactivity of pyridines suggests that such modifications are synthetically feasible.

Table 4: Potential Modifications at the Pyridine Nitrogen

| Modification | Reagent Type | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-alkyl pyridinium (B92312) salt |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | N-acyl pyridinium salt |

Ring Annulation Strategies

Ring annulation involves the construction of a new ring fused to an existing molecular scaffold. For the this compound core, these strategies utilize the inherent reactivity of the pyridine ring and its functional groups to build complex, polycyclic systems. Such fused heterocycles are of great interest as they can rigidly orient functional groups in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets.

Common approaches for the annulation of pyridine-based structures include inverse-electron-demand Diels-Alder reactions, multicomponent reactions (MCRs), and intramolecular cyclizations. researchgate.netnih.gov The electron-deficient nature of the pyridine ring can be exploited in cycloaddition reactions where it acts as the dienophile or, after suitable modification, as the diene component. nih.gov For instance, the aminoethyl side chain and the 4-hydroxyl group can serve as synthetic handles for building fused ring systems like pyrimidopyridines or oxazolopyridines.

A hypothetical annulation reaction could involve the condensation of the aminoethyl group with a dicarbonyl compound, followed by an intramolecular cyclization and oxidation to form a fused dihydropyrazine (B8608421) ring. Another approach might involve a [4+2] cycloaddition utilizing a derivative of the pyridine core to create fused carbocyclic or heterocyclic systems. nih.gov

| Annulation Strategy | Reactants | Resulting Fused System | Potential Utility |

| Intramolecular Condensation | Dicarbonyl compounds (e.g., 2,3-butanedione) | Pyrazinopyridine | Rigid scaffold for kinase inhibitors |

| [4+2] Cycloaddition | Electron-rich alkenes | Dihydropyrano[3,4-c]pyridine | Access to novel chiral centers |

| Pictet-Spengler Reaction | Aldehydes or ketones | Tetrahydropyridopyrrole | Core for natural product analogs |

| Multicomponent Reaction | β-ketoesters, aldehydes | Fused Dihydropyridine | Rapid generation of complexity |

Design and Synthesis of Molecular Hybrids Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action, potentially overcoming drug resistance mechanisms. The this compound scaffold is an attractive anchor for creating such hybrids due to the versatile primary amine on the ethyl side chain, which provides a convenient point for covalent linkage to other molecular fragments. researchgate.net

Synthesis of these hybrids typically involves standard amide bond formation, reductive amination, or urea/thiourea formation, coupling the amino group of the scaffold with a carboxylic acid, aldehyde, or isocyanate derivative of the partner pharmacophore, respectively.

| Partner Pharmacophore | Linker Type | Target Class | Design Rationale |

| Quinazoline | Amide | EGFR Kinase | Combine two known kinase-binding motifs. nih.gov |

| Indole-3-acetic acid | Amide | Anticancer | Introduce a fragment with known cytotoxic activity. |

| Vorinostat analog (SAHA) | Amide | HDAC | Create a dual-action agent targeting both kinases and HDACs. |

| Aromatic Sulfonamide | Sulfonamide | Carbonic Anhydrase | Target metalloenzymes involved in pH regulation. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally diverse molecules, known as a chemical library. researchgate.net These libraries are invaluable for high-throughput screening to identify new lead compounds in drug discovery. The this compound scaffold is well-suited for combinatorial derivatization, offering multiple points of diversity.

A common strategy is parallel synthesis, where the core scaffold is reacted with a set of diverse building blocks in an array format (e.g., a 96-well plate). The primary amino group is the most accessible functional group for diversification. It can be acylated with a library of carboxylic acids, sulfonylated with various sulfonyl chlorides, or undergo reductive amination with a collection of aldehydes. Further diversity can be introduced by modifying the 4-hydroxyl group or by performing reactions on the pyridine ring itself, such as palladium-catalyzed cross-coupling reactions, if a suitable handle is introduced.

The Kröhnke pyridine synthesis and related multicomponent reactions are classic examples of methodologies that are highly amenable to a combinatorial format for generating substituted pyridine libraries. researchgate.netnih.gov By adapting these principles, a library based on the this compound core can be systematically assembled.

| Point of Diversity | Reaction Type | Building Blocks (Examples) | Library Potential |

| Amino Group (R1) | Acylation | Diverse Carboxylic Acids (e.g., benzoic acids, acetic acids) | Thousands of amides |

| Amino Group (R1) | Reductive Amination | Diverse Aldehydes (e.g., benzaldehydes, heteroaromatic aldehydes) | Thousands of secondary amines |

| Hydroxyl Group (R2) | Etherification | Alkyl Halides (e.g., benzyl (B1604629) bromide, methyl iodide) | Hundreds of ethers |

| Pyridine Ring (R3) | Suzuki Coupling (requires pre-functionalization) | Boronic Acids (e.g., phenylboronic acid, thiopheneboronic acid) | Hundreds of aryl/heteroaryl pyridines |

Biological and Biochemical Activity of 3 2 Aminoethyl 5 Chloropyridin 4 Ol and Its Derivatives

Investigations of Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO A and MAO B)

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are divided into two isoforms, MAO-A and MAO-B. The selective inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. While direct studies on 3-(2-Aminoethyl)-5-chloropyridin-4-OL were not identified, research on structurally related pyridazinone derivatives has yielded significant findings.

A series of 2-thiazolyl hydrazone derivatives were synthesized and evaluated for their MAO inhibitory effects, with some compounds showing notable activity. researchgate.net Similarly, studies on isoxazole (B147169) carbohydrazide (B1668358) derivatives demonstrated selective MAO-B inhibitory activity. nih.gov

More specifically, a comprehensive study of pyridazinobenzylpiperidine derivatives identified several potent and selective MAO-B inhibitors. Compound S5 , featuring a 3-chloro substituent, emerged as the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) of 0.203 μM. It also displayed a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. Kinetic studies revealed that S5 acts as a competitive and reversible inhibitor of MAO-B, with a Ki value of 0.155 ± 0.050 μM. These findings suggest that the pyridazinone scaffold is a promising template for developing selective MAO-B inhibitors. researchgate.net

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 (3-Cl) | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >10 | - |

| S16 (2-CN) | >10 | 0.979 | >10.21 |

| Pargyline (Reference) | - | 2.69 ± 0.48 | - |

| Moclobemide (Reference) | 6.061 | - | - |

Kinase Inhibition (e.g., BRAF, MEK, Cyclin-dependent kinases, Bruton's tyrosine kinases)

Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The Ras/Raf/MEK/ERK (MAPK) pathway is a frequent target for therapeutic intervention. nih.gov While information on the specific title compound is limited, derivatives containing thiazolidinedione and pyridinone scaffolds have been investigated as kinase inhibitors.

Thiazolidinediones (TZDs), known for their diverse pharmacological activities, have been explored as scaffolds for kinase inhibitors. mdpi.comresearchgate.net They have been found to inhibit cancer cell proliferation through mechanisms that can be dependent or independent of Peroxisome Proliferator-Activated Gamma Receptor (PPARγ). researchgate.net

In the context of BRAF, a key kinase in the MAPK pathway, structure-based design has led to the development of potent pyrazolopyridine inhibitors of the B-RafV600E mutant. nih.gov Combining BRAF and MEK inhibitors has become a standard therapeutic strategy to delay the onset of resistance in melanoma. mdpi.comasco.org Research on BRAF fusions has shown that while some are resistant to first-generation RAF inhibitors, they may be sensitive to MEK inhibitors like trametinib (B1684009) or next-generation RAF inhibitors. frontiersin.org

| Compound Class/Derivative | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyrazolopyridines | B-RafV600E | Potent and selective inhibition, leading to tumor growth inhibition in xenograft models. nih.gov |

| Thiazolidinediones (TZDs) | Various (e.g., Raf kinase, Tyrosine kinases) | Inhibit cancer cell behavior through PPARγ-dependent and independent mechanisms. researchgate.net |

| Pan-RAF Inhibitors (e.g., BGB659, LY3009120) | BRAF fusions | Effective at inactivating RAF fusion proteins by blocking the ERK signaling pathway. frontiersin.org |

Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the replication of influenza viruses, making it a primary target for antiviral drugs. nih.gov Common neuraminidase inhibitors include zanamivir, oseltamivir, and peramivir, which are sialic acid analogues. nih.gov

A literature review did not yield studies investigating the direct inhibition of neuraminidase by this compound or its immediate derivatives. However, research into novel scaffolds continues, with recent studies identifying compounds like 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2,2,6,6-tetramethylpiperidine-1-oxyl (Tritempo) as effective inhibitors of both wild-type and oseltamivir-resistant influenza strains, demonstrating that diverse chemical structures can target this enzyme. nih.gov

Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphK), with isoforms SphK1 and SphK2, are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P). These enzymes are implicated in various cellular processes, and their inhibition is a therapeutic strategy, particularly in cancer and inflammation. nih.govccij-online.org

Thiazolidinedione (TZD) derivatives have been linked to the modulation of sphingolipid metabolism. Studies have shown that TZDs like troglitazone (B1681588) and rosiglitazone (B1679542) can increase intracellular S1P levels by up-regulating SphK1 activity and expression. nih.govnih.gov This effect was found to be functionally coupled with a reduction in the pro-fibrotic connective tissue growth factor (CTGF), suggesting an anti-fibrotic role mediated through SphK1 activation. nih.govnih.gov Conversely, other TZD derivatives have been investigated as direct inhibitors of these kinases. While specific inhibitory data for derivatives of the title compound are not available, the broader class of TZD-related structures shows significant interaction with the sphingosine kinase pathway. nih.gov

Receptor Ligand Binding and Modulation

Dopamine (B1211576) Receptor Interactions (e.g., D3R Agonism)

Dopamine receptors, part of the G-protein coupled receptor superfamily, are essential for numerous physiological functions and are targets for treating neuropsychiatric disorders. nih.gov They are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.gov

While no studies have directly assessed the interaction of this compound with dopamine receptors, research on the structurally analogous 5-(2-aminoethyl)carbostyril derivatives provides valuable insights. nih.govacs.org A series of these compounds were evaluated for their D-1 and D-2 dopamine receptor-stimulating activity. nih.govacs.orgacs.org

The parent compound, 5-(2-aminoethyl)-8-hydroxycarbostyril, showed only modest activation of dopamine-sensitive adenylate cyclase (a D-1 mediated effect). nih.govacs.org However, several derivatives demonstrated significant interaction with D-2 receptors. Potency was enhanced by hydroxylation at the 8-position and by N-substitution on the aminoethyl side chain. The most potent compound in the series, 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl] carbostyril , was found to be approximately three times more effective than dopamine in D-2 receptor functional assays. nih.govacs.org This indicates that the carbostyril scaffold, which shares features with the pyridin-4-ol core, can be effectively modified to generate potent D-2 receptor ligands.

| Compound | D-1 Receptor Activity (Adenylate Cyclase Activation) | D-2 Receptor Activity |

|---|---|---|

| 5-(2-aminoethyl)-8-hydroxycarbostyril | 29% activation at 10 µM | Active |

| 8-hydroxy-5-[2-[[2-(4-hydroxyphenyl)ethyl]-n-propylamino]ethyl] carbostyril | Not specified | ~3 times more potent than dopamine |

Nicotinic Acetylcholine (B1216132) Receptor Modulations

Direct studies on the modulatory activity of this compound at nicotinic acetylcholine receptors (nAChRs) are not available in the current scientific literature. However, the chloropyridine scaffold is a key feature in several potent nAChR ligands. wikipedia.org Nicotinic receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

One notable example of a chloropyridine derivative with high affinity for neuronal nAChRs is ABT-594, also known as (R)-5-(2-azetidinylmethoxy)-2-chloropyridine. This compound has been investigated for its potent analgesic effects, which are mediated through its interaction with nAChRs. nih.gov ABT-594 demonstrates a high affinity and selectivity for the α4β2 neuronal nAChR subtype over the α1β1δγ muscle subtype. nih.gov In binding assays, ABT-594 is a potent inhibitor of 3H-cytisine binding to α4β2 receptors with a Ki value of 37 pM in rat brain tissue and 55 pM at the transfected human receptor. nih.gov Its selectivity for the neuronal α4β2 nAChR is over 180,000-fold compared to the muscle subtype. nih.gov

Table 1: Comparative Binding Affinities of ABT-594 and Epibatidine at Nicotinic Receptor Subtypes This table presents data for chloropyridine derivatives and related compounds, not for this compound.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (Muscle/Neuronal) |

| ABT-594 | α4β2 (Neuronal) | 0.055 | >180,000-fold |

| α1β1δγ (Muscle) | 10,000 | ||

| (+/-)-Epibatidine | α4β2 (Neuronal) | 0.070 | 38-fold |

| α1β1δγ (Muscle) | 2.7 | ||

| Data sourced from literature on ABT-594. nih.gov |

The activity of compounds like ABT-594 highlights the potential of the chloropyridine moiety to serve as a foundational structure for potent and selective nAChR modulators. nih.gov

Opioid Receptor Ligand Activity (δ, κ, μ)

No studies detailing the opioid receptor ligand activity of this compound or its closely related derivatives were identified in the scientific literature. Opioid receptors (delta, kappa, and mu) are critical targets for analgesia and are modulated by a diverse range of chemical structures, but there is currently no evidence to suggest that chloropyridine-based compounds interact with this receptor system.

Urotensin Receptor (UT) Ligand Activity

The interaction of this compound with the urotensin receptor (UT) has not been characterized in published studies. The urotensinergic system, consisting of the peptide urotensin-II (U-II) and its receptor, is implicated primarily in cardiovascular regulation. nih.govnih.govnih.gov U-II is recognized as one of the most potent vasoconstrictors identified to date. nih.govwikipedia.org Ligands developed for the UT receptor have been predominantly peptide-based or complex nonpeptide structures, and the chloropyridine scaffold has not been reported as a pharmacophore for this target. nih.gov

Adenosine (B11128) Receptor (AR) Antagonism

While direct data on this compound is lacking, various pyridine-containing heterocyclic systems have been investigated as adenosine receptor antagonists. mdpi.com Antagonism of the A2A receptor, in particular, is a promising therapeutic strategy for Parkinson's disease. nih.govnih.govwikipedia.org

Research has led to the development of potent and selective A2A antagonists based on structures like pyrazolo-triazolo-pyrimidines and 4-aminopyrimidines. nih.govgoogle.com For example, a class of 4-heteroaryl substituted amino-3,5-dicyanopyridines has been identified as novel adenosine receptor ligands. mdpi.com Furthermore, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives were synthesized and showed potent antagonism at A1 and A3 receptor subtypes. mdpi.com These findings suggest that nitrogen-containing heterocyclic cores, including pyridine (B92270), are suitable scaffolds for developing adenosine receptor antagonists.

Table 2: Adenosine Receptor Antagonist Activity of Representative Pyridine and Purine Derivatives This table presents data for related heterocyclic compounds, not for this compound.

| Compound Class | Representative Compound | Target Receptor | Activity (Ki or IC50) |

| Pyrazolo-triazolo-pyrimidine | SCH 420814 (12a) | Human A2A | 1.9 nM (Ki) |

| 2-Aryl-6-morpholinopurine | Derivative 3d | Human A1 | 10 nM (Ki) |

| 1,2,4-Triazolo[1,5-c]pyrimidine | Example Compound | Rat A2A | 2.0 nM (IC50) |

| Data sourced from literature on various adenosine receptor antagonists. nih.govnih.govmdpi.com |

Antimicrobial Efficacy

The antimicrobial potential of various chloropyridine derivatives has been an area of active investigation. researchgate.nettandfonline.commdpi.commdpi.commdpi.com

Although the specific compound this compound has not been tested, studies on related structures indicate that the chloropyridine moiety can be incorporated into molecules with significant antibacterial properties. A study involving the synthesis of new Schiff bases from 2-amino-4-chloropyridine (B16104) revealed that several derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain compounds showed significant zones of inhibition against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Acetobacter sp. researchgate.net

Table 3: Antibacterial Activity of Selected 2-Amino-4-chloropyridine Derivatives (Schiff Bases) This table presents data for related chloropyridine derivatives, not for this compound. Activity is shown as zone of inhibition in mm.

| Compound | S. aureus (Gram-positive) | B. cereus (Gram-positive) | E. coli (Gram-negative) | Acetobacter sp. (Gram-negative) |

| 3b | 18 | 19 | 16 | 17 |

| 3c | 17 | 18 | 15 | 16 |

| 3d | 20 | 21 | 18 | 19 |

| 3f | 19 | 20 | 17 | 18 |

| 3g | 21 | 22 | 19 | 20 |

| Ciprofloxacin (Standard) | 25 | 26 | 24 | 25 |

| Data derived from a study on Schiff bases of 2-amino-4-chloropyridine. researchgate.net |

Antifungal Activity

Derivatives of chloropyridine have demonstrated notable antifungal properties. For instance, a study investigating various 2-amino-4-chloropyridine derivatives revealed that these compounds exhibit significant activity against tested microorganisms. While specific data on this compound is not detailed, the broader class of chloropyridines shows promise in this area. The structure-activity relationship of these compounds indicates that the presence and position of the chloro substituent on the pyridine ring can influence their antifungal efficacy.

Antimycobacterial Activity

The antimycobacterial potential of 5-chloropyridine derivatives has been documented. Research on a series of these compounds demonstrated prominent anti-tuberculosis activity. Specifically, certain derivatives showed significant inhibitory action against Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values indicating moderate to good activity. The presence of a chloro substituent in the pyridine ring is suggested to enhance the antimycobacterial effects of these molecules. Although direct studies on this compound were not identified, the activity of structurally related compounds provides a basis for its potential in this therapeutic area.

Antiparasitic Activity (e.g., Trypanosoma brucei Inhibition)

A phenotypic screen for antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), identified a class of compounds, N-(2-aminoethyl)-N-phenyl benzamides, as a promising starting point for drug discovery. researchgate.net This is particularly relevant as the core structure "N-(2-aminoethyl)" is a key feature of this compound. The study led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound demonstrating an in vitro EC50 of 0.001 μM. researchgate.net This compound also showed oral bioavailability and efficacy in an acute mouse model of T. brucei infection. researchgate.net While this research does not directly test this compound, the potent activity of compounds sharing the N-(2-aminoethyl) moiety suggests that this structural element is crucial for anti-trypanosomal activity and warrants further investigation of the title compound and its derivatives.

Antioxidant Properties

The antioxidant potential of various pyridine derivatives has been explored. For instance, a study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives synthesized from (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide demonstrated antioxidant activity. pensoft.net The antioxidant capacity of these compounds was evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net While this study does not specifically analyze this compound, it highlights the potential for the pyridine scaffold to be a source of antioxidant compounds. The electronic properties conferred by substituents on the pyridine ring are expected to influence the radical scavenging ability of these molecules.

Anticancer Potential

In Vitro Cell Viability Studies (e.g., MDA-MB-231, U87, HT29 cells)

The anticancer potential of compounds structurally related to this compound has been investigated against several human cancer cell lines.

For the MDA-MB-231 triple-negative breast cancer cell line, a series of new indolin-2-one derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, 5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one, which features a chloro-substituted aromatic ring, exhibited potent cytotoxic activity with a GI50 value of 8.54 µM. mdpi.com This indicates that the presence of a chloro group can contribute to the anticancer effects against this aggressive breast cancer subtype.

In studies involving the U87 glioblastoma cell line, various compounds have been screened for their cytotoxic effects. While specific data for this compound is not available, the general approach involves assessing the reduction in cell viability upon treatment. For example, a combinatorial library of thiazolidinone compounds was screened against U87MG cells to identify novel therapeutic agents.

Regarding the HT-29 human colon cancer cell line, research on pyrrolopyrimidine derivatives has shown significant antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 2.96 µM and 4.17 µM). nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov Although these are different heterocyclic systems, the findings underscore the potential of nitrogen-containing heterocyclic compounds in cancer therapy.

Neuroprotective Effects in Cellular Models

The neuroprotective potential of pyridine derivatives has been an area of active research. A novel family of 1,4-dihydropyridine (B1200194) derivatives was synthesized and shown to possess significant antioxidant and neuroprotective properties in models relevant to Alzheimer's disease. mdpi.com These compounds were effective in protecting against oxidative stress-induced toxicity in SH-SY5Y neuroblastoma cells. mdpi.com The study highlighted that the neuroprotective effect was correlated with their radical scavenging capacity. While this research focuses on dihydropyridines, it points to the general potential of the pyridine scaffold in the development of neuroprotective agents. The specific substitution pattern on the pyridine ring is crucial in determining the extent of this activity.

Mechanistic and Molecular Interaction Studies

Elucidation of Molecular Targets and Pathways

Information specifying the molecular targets and biological pathways directly affected by 3-(2-Aminoethyl)-5-chloropyridin-4-ol is not currently available. To understand its mechanism of action, studies would be required to identify its binding partners and downstream effects.

Protein-Ligand Binding Affinity Determination (e.g., Surface Plasmon Resonance assays)

No studies reporting the use of techniques like Surface Plasmon Resonance to determine the protein-ligand binding affinity of this compound were identified. This type of analysis is crucial for quantifying the interaction between a small molecule and its potential protein targets.

Signal Transduction Pathway Modulation (e.g., G protein activation, pERK phosphorylation)

There is no available data on how this compound may modulate signal transduction pathways, such as those involving G protein activation or the phosphorylation of key signaling proteins like ERK. Research in this area would be necessary to determine if the compound acts as an agonist or antagonist of specific receptors or if it influences intracellular signaling cascades.

Enzyme Kinetic Studies

No enzyme kinetic studies for this compound have been published. Such studies would be essential to ascertain if this compound acts as an enzyme inhibitor or activator and to characterize the kinetics of this interaction, typically by determining parameters like the Michaelis constant (K_m) and the maximum velocity (V_max). libretexts.orgyoutube.com

Structure-Activity Relationship (SAR) Investigations

While broad structure-activity relationship (SAR) studies have been conducted on various classes of chloropyridine and aminoethylpyridine derivatives, specific SAR data for this compound is not documented. amanote.comresearchgate.netnih.gov General findings for related compounds suggest that the nature and position of substituents on the pyridine (B92270) ring significantly influence their biological activity. nih.govnih.gov

Positional Isomer Effects on Biological Activity

Specific studies on the positional isomer effects of the chloro and aminoethyl groups on the pyridin-4-ol core for this compound are not available. The relative positions of these functional groups are expected to play a critical role in the molecule's interaction with biological targets.

Substituent Effects on Pyridine and Aminoethyl Moieties

The biological activity of pyridine derivatives can be significantly altered by the presence of different substituents. For instance, the introduction of groups like -OMe, -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of some pyridine compounds, whereas halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov However, without specific data for this compound, it is not possible to detail the effects of its specific substituents.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to generate a detailed article on the chemical compound "this compound" focusing on the specific topics of , Linker Region Modifications, and Allosteric Modulation and Orthosteric Binding Mechanisms.

The performed searches for this specific compound did not yield any peer-reviewed studies, scholarly articles, or patents that would provide the necessary data to accurately and thoroughly address the requested outline. The strict requirement to focus solely on "this compound" and to exclude information on analogous or related compounds prevents the generation of an article that would meet the user's specified content and quality standards.

Without any research findings on its molecular interactions, the impact of modifying its potential linker regions, or its mechanisms of binding to biological targets, any attempt to construct the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific data for "this compound" in the specified areas of study.

Computational and Theoretical Chemistry of 3 2 Aminoethyl 5 Chloropyridin 4 Ol

Molecular Docking Simulations

This section would theoretically explore how 3-(2-Aminoethyl)-5-chloropyridin-4-OL interacts with specific protein targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling would identify the essential steric and electronic features of this compound that are necessary for it to interact with a biological target. This model, representing features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, could then be used as a 3D query to search large chemical databases (virtual screening) for other diverse compounds that might exhibit similar biological activity.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)

Quantum chemical calculations would provide a deeper understanding of the molecule's intrinsic properties.

Conformational Analysis and Potential Energy Surface MappingThis analysis would involve calculating the energies of different spatial arrangements (conformations) of the this compound molecule. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformations, which are crucial for understanding how the molecule will present itself for interaction with a target protein.

Currently, the scientific community has not published studies applying these specific computational methods to this compound. As such, any detailed discussion, data tables, or research findings on this particular compound would be purely speculative. The execution of such computational studies in the future would be necessary to provide the specific data required for a comprehensive article on this topic.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation and characterization of molecules like "this compound". Techniques such as Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. nih.govnih.govgithub.io

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital step in confirming the molecular structure. nih.gov Data-driven and ab initio quantum chemical methods are the primary approaches for these predictions. nih.gov For "this compound", hypothetical chemical shifts can be calculated, providing a theoretical spectrum that can be compared with experimental data for validation. The chemical environment of each atom, influenced by factors such as electron density and the presence of neighboring functional groups, dictates its chemical shift.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for "this compound" is presented below. These values are illustrative and would typically be obtained from DFT calculations.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) C2 | 2 | 7.85 | 145.2 |

| Pyridine C3 | 3 | - | 128.9 |

| Pyridine C4 | 4 | - | 158.6 |

| Pyridine C5 | 5 | - | 118.4 |

| Pyridine C6 | 6 | 8.10 | 148.1 |

| Ethyl Cα | 7 | 3.15 | 38.7 |

| Ethyl Cβ | 8 | 2.90 | 41.5 |

| Amino H | - | 1.5 (broad) | - |

| Hydroxyl H | - | 9.5 (broad) | - |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequencies: Theoretical vibrational frequency analysis, also commonly performed using DFT methods, helps in the interpretation of infrared (IR) and Raman spectra. core.ac.ukmdpi.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. The calculated frequencies can be correlated with experimental spectral peaks to confirm the presence of specific functional groups.

A table of predicted characteristic vibrational frequencies for key functional groups in "this compound" is provided below.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3400-3600 |

| N-H (amino) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C, C=N (pyridine ring) | Stretching | 1550-1650 |

| C-O (hydroxyl) | Stretching | 1200-1260 |

| C-N (aminoethyl) | Stretching | 1020-1250 |

| C-Cl | Stretching | 700-800 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For "this compound", MD simulations can provide detailed insights into its dynamic behavior, particularly its interactions with biological macromolecules like proteins and the influence of its surrounding environment. mdpi.comescholarship.org

Ligand-Protein Complex Stability and Dynamics

MD simulations are instrumental in evaluating the stability of a ligand-protein complex and understanding the dynamics of their interaction. yums.ac.ir By simulating the complex in a solvated environment, researchers can observe how the ligand binds to the protein's active site, the nature of the intermolecular forces involved (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur in both the ligand and the protein upon binding. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric used to assess the stability of the complex. Lower and stable RMSD values generally indicate a stable binding.

Solvent Effects and Conformational Ensembles

The solvent environment plays a crucial role in the conformational flexibility of a molecule. MD simulations can explicitly model the interactions between "this compound" and solvent molecules (typically water in a biological context), providing a detailed picture of the solvation shell and its effect on the molecule's conformation. By running simulations for a sufficient length of time, it is possible to sample a wide range of conformations that the molecule can adopt in solution, thereby generating a conformational ensemble. This ensemble provides a more realistic representation of the molecule's behavior than a single static structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. researchgate.net

For a series of pyridin-4-ol derivatives, including "this compound", a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. A hypothetical QSAR equation for a series of pyridin-4-ol derivatives might look like this:

pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the pIC₅₀ of new, unsynthesized pyridin-4-ol derivatives, thereby guiding the design of more potent compounds.

Advanced Analytical Methodologies for Research on 3 2 Aminoethyl 5 Chloropyridin 4 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of pharmaceutical compounds and synthetic intermediates. It allows for the separation of the target molecule from starting materials, byproducts, and impurities, which is a critical step for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3-(2-Aminoethyl)-5-chloropyridin-4-OL. cdc.govresearchgate.net Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. scispace.comresearchgate.netijsrst.com

Detailed research on analogous compounds, such as 5-amino-2-chloropyridine, demonstrates the efficacy of RP-HPLC with UV detection for separation and sensitive detection. nih.govresearchgate.net The separation is typically achieved on a C18 column, which provides excellent resolution for pyridine (B92270) derivatives. nih.govnih.gov The mobile phase often consists of an aqueous component (like water adjusted to a specific pH with an acid such as orthophosphoric or sulfuric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com This composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to optimize separation. nih.gov Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region, typically around 220-254 nm. researchgate.netnih.gov This method is validated for linearity, accuracy, precision, and sensitivity, with limits of detection (LOD) often reaching the parts-per-billion (ppb) range. nih.govsielc.com

Table 1: Typical RP-HPLC Parameters for Analysis of Chlorinated Pyridine Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | nih.gov |

| Mobile Phase | Water (pH 3 with H₃PO₄) : Methanol (50:50, v/v) | nih.gov |

| Acetonitrile : Water with 0.05% H₂SO₄ | sielc.com | |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govsielc.com |

| Detection | UV at 254 nm or 200 nm | nih.govsielc.com |

| Column Temp. | 40°C | nih.gov |

| Injection Vol. | 1 - 10 µL | nih.govsielc.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.govunito.itnovapublishers.com For a molecule like this compound, which contains polar functional groups (-OH, -NH2) that reduce its volatility, direct analysis by GC can be challenging. However, GC coupled with Mass Spectrometry (GC-MS) is frequently used for the analysis of various pyridine derivatives, especially in complex matrices. nih.govnih.gov

To make polar compounds like the target molecule amenable to GC analysis, a derivatization step is often employed. taylorfrancis.com This process involves reacting the polar functional groups to form less polar, more volatile derivatives, which improves chromatographic peak shape and detection sensitivity. For less volatile or thermally unstable compounds, alternative introduction techniques can be used. chromatographyonline.com GC-MS provides high specificity, allowing for the identification of halogenated contaminants and other related substances based on their mass spectra. nih.govscholaris.ca

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. They provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ipb.pt One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netnih.gov

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the two methylene (B1212753) groups (-CH₂-) of the ethyl chain, and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. kpfu.ruresearchgate.net The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the final structure. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyridine H-2 | ~8.0-8.2 (singlet) | ~145-150 | Affected by adjacent nitrogen and hydroxyl group. |

| Pyridine H-6 | ~7.8-8.0 (singlet) | ~140-145 | Influenced by chlorine and nitrogen atoms. |

| Pyridine C-3 | - | ~125-130 | Quaternary carbon attached to the ethyl group. |

| Pyridine C-4 | - | ~155-160 | Carbon bearing the hydroxyl group. |

| Pyridine C-5 | - | ~120-125 | Carbon bearing the chlorine atom. |

| -CH₂- (alpha) | ~2.8-3.0 (triplet) | ~35-40 | Methylene group adjacent to the pyridine ring. |

| -CH₂- (beta) | ~3.1-3.3 (triplet) | ~40-45 | Methylene group adjacent to the amino group. |

| -NH₂ | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent. |

Predicted values are based on general principles and data from analogous substituted pyridines.

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.net For polar molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions, often as the protonated species [M+H]⁺. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with sub-ppm accuracy), which allows for the unambiguous determination of the compound's elemental formula. nih.govnih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic pieces. researchgate.net Expected fragmentation for this compound would include the loss of the aminoethyl side chain and other characteristic cleavages of the pyridine ring. acs.org

Table 3: ESI-HRMS Data for this compound (C₇H₉ClN₂O)

| Ion | Calculated Exact Mass | Observed Mass | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 173.0476 (³⁵Cl) | Expected within 5 ppm | Protonated molecular ion |

| [M+H]⁺ | 175.0447 (³⁷Cl) | Expected within 5 ppm | Isotopic peak for chlorine |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. elsevierpure.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups. researchgate.net These include stretching vibrations for the O-H (hydroxyl) and N-H (amino) groups, aromatic C-H stretching, C=C and C=N ring stretching of the pyridine core, C-H bending from the ethyl chain, and a characteristic C-Cl stretching vibration at lower wavenumbers. iku.edu.trnih.gov The presence and position of these bands provide confirmatory evidence for the compound's structure.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretch | 3200-3600 (broad) |

| N-H (amino) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C, C=N (ring) | Stretch | 1400-1600 |

| C-H (CH₂) | Bend (Scissoring) | ~1465 |

| C-O | Stretch | 1260-1380 |

| C-N | Stretch | 1020-1250 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. nih.gov By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the exact spatial arrangement of its atoms and the nature of the chemical bonds between them. wikipedia.orgmdpi.com

For this compound, obtaining a high-quality crystal is the first and often most challenging step. wikipedia.org Once suitable crystals are grown, they are mounted and exposed to a monochromatic X-ray beam. The resulting diffraction data is collected and processed to determine the unit cell dimensions and the crystal's space group. This information is then used to solve the crystal structure and refine the atomic model.

The structural data obtained from X-ray crystallography is invaluable. It provides definitive confirmation of the compound's chemical identity and stereochemistry. Furthermore, it reveals detailed information about intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the crystal packing. This understanding of the solid-state structure is crucial for correlating the compound's physical properties with its molecular architecture. researchgate.net

Below is a hypothetical data table illustrating the kind of crystallographic information that would be obtained for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H9ClN2O |

| Formula Weight | 172.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 7.891 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 786.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.458 |

| Resolution (Å) | 1.75 |

Biophysical Techniques for Molecular Interactions

Understanding how a compound interacts with biological targets is essential for elucidating its mechanism of action. researchgate.net Biophysical techniques are critical in this regard, as they allow for the quantitative characterization of molecular interactions. nih.gov These methods can provide data on binding affinity, kinetics, and thermodynamics, offering a detailed picture of the interaction dynamics. researchgate.net

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful and sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. harvard.eduemory.edu The technique measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass on the surface. harvard.edu In a typical SPR experiment, one interacting partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed across the surface in a solution. harvard.edu

When studying this compound, a relevant protein target would be immobilized on the SPR sensor chip. Solutions containing varying concentrations of the compound would then be passed over the chip. The binding of this compound to the immobilized protein causes an increase in the SPR signal, which is recorded as a sensorgram. harvard.edu From these sensorgrams, key kinetic and equilibrium parameters of the interaction can be determined.

The primary data obtained from SPR experiments are the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The association rate describes how quickly the compound binds to the target, while the dissociation rate describes how quickly it unbinds. The equilibrium dissociation constant is a measure of the binding affinity, with lower KD values indicating a stronger interaction. scripps.edu

The following interactive table presents hypothetical kinetic and affinity data for the interaction of this compound with a target protein, as would be determined by SPR.

| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |

|---|---|---|---|

| 10 | 2.5 x 10⁴ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁸ |

| 25 | 2.6 x 10⁴ | 5.1 x 10⁻⁴ | 1.96 x 10⁻⁸ |

| 50 | 2.4 x 10⁴ | 4.9 x 10⁻⁴ | 2.04 x 10⁻⁸ |

| 100 | 2.5 x 10⁴ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁸ |

| 200 | 2.7 x 10⁴ | 5.2 x 10⁻⁴ | 1.93 x 10⁻⁸ |

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Routes for Scalability and Sustainability

The advancement of chemical biology applications for 3-(2-Aminoethyl)-5-chloropyridin-4-ol hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Traditional methods for creating substituted pyridines often involve harsh conditions and generate significant waste. Future research should focus on green chemistry principles to address these limitations.

Modern synthetic strategies that could be adapted for this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency. MCRs are well-suited for generating libraries of pyridine (B92270) derivatives for screening purposes.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives.

Catalytic C-H Functionalization: Direct functionalization of the pyridine core offers a more atom-economical approach compared to traditional multi-step syntheses that require pre-functionalized starting materials.

Solvent-Free and Solid-State Reactions: Eliminating or reducing the use of hazardous organic solvents is a key aspect of green chemistry.

The table below outlines potential sustainable synthetic approaches applicable to the synthesis of functionalized pyridines like this compound.

| Synthetic Approach | Key Advantages | Relevant Analogs Synthesized |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Substituted pyridines |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Pyridine derivatives |

| Catalytic C-H Functionalization | High atom economy, fewer synthetic steps | Functionalized pyridines |